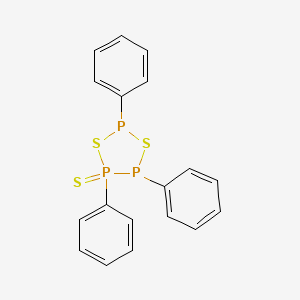
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus-sulfur ring system with phenyl groups attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione typically involves the reaction of triphenylphosphine with sulfur and a suitable halogenating agent. One common method includes the following steps:
Reaction of Triphenylphosphine with Sulfur: Triphenylphosphine is reacted with elemental sulfur to form triphenylphosphine sulfide.
Halogenation: The triphenylphosphine sulfide is then treated with a halogenating agent, such as bromine or chlorine, to form the corresponding halogenated intermediate.
Cyclization: The halogenated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione involves its interaction with molecular targets through its phosphorus-sulfur ring system. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine Sulfide: A precursor in the synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione.
2,4,5-Triphenylimidazole: Another triphenyl-substituted compound with different chemical properties and applications.
Triphenylphosphine Oxide: A related compound with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its phosphorus-sulfur ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such functionalities are required.
Eigenschaften
CAS-Nummer |
55499-33-7 |
|---|---|
Molekularformel |
C18H15P3S3 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2,4,5-triphenyl-4-sulfanylidene-1,3,2,4λ5,5-dithiatriphospholane |
InChI |
InChI=1S/C18H15P3S3/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)23-20(24-21)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
NDJMUGKQMJAPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2P(=S)(SP(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















